Regioisomeric Benzofuran Attachment: 3-ylmethyl vs. 5-yl Urea Linkage Impact on Target Recognition
The target compound anchors the urea at the 3-ylmethyl position of the 2,3-dihydrobenzofuran scaffold, distinguishing it from 5-position-substituted analogs such as 1-(4-chlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-sulfonyl)urea. In the broader benzofuran-3-yl urea class, compounds bearing the urea directly at the benzofuran 3-position via an N-linkage (not methylene-spaced) have demonstrated 5-lipoxygenase inhibitory activity ranging from IC50 ≈ 2,300 nM to 3,500 nM [1][2]. By contrast, 5-substituted benzofuran ureas typically engage different target families (e.g., phosphodiesterase IV, ACAT) with divergent potency profiles [3]. The methylene spacer in the target compound introduces an additional rotatable bond (rotatable bond count = 6) compared to direct N-linked analogs (typically 4–5 rotatable bonds), altering conformational sampling and potentially affecting entropic binding penalties [4]. Direct quantitative comparison awaits experimental determination; the differentiation here rests on documented class-level SAR trends.
| Evidence Dimension | Rotatable bond count and benzofuran attachment position as determinants of conformational flexibility and target selectivity |
|---|---|
| Target Compound Data | Rotatable bonds = 6; urea attached via methylene spacer at benzofuran 3-position (PubChem computed property) [4] |
| Comparator Or Baseline | N-Hydroxy-N-[2,3-dihydro-6-(benzyloxy)benzofuran-3-yl]urea: rotatable bonds ≈ 5; urea directly N-linked at benzofuran 3-position; 5-lipoxygenase IC50 = 2,300 nM [1] |
| Quantified Difference | Difference of +1 rotatable bond; methylene spacer vs. direct N-linkage alters conformational ensemble; 5-lipoxygenase IC50 not yet measured for target compound |
| Conditions | Computed molecular descriptors (PubChem); enzyme inhibition assay (continuous oxygen consumption, rat 5-lipoxygenase) for comparator |
Why This Matters
The regioisomeric attachment and methylene spacer directly influence the pharmacophoric geometry presented to biological targets; a 5-substituted benzofuran urea or a directly N-linked 3-urea analog cannot be assumed to recapitulate the binding mode of the 3-ylmethyl-substituted target compound.
- [1] BindingDB. CHEMBL344509: N-Hydroxy-N-[2,3-dihydro-6-(benzyloxy)benzofuran-3-yl]urea; IC50 = 2300 nM against rat 5-lipoxygenase. Available at: https://www.bindingdb.org/. View Source
- [2] BindingDB. CHEMBL148739: N-Hydroxy-N-[2,3-dihydro-7-(benzyloxy)benzofuran-3-yl]urea; IC50 = 3500 nM against rat 5-lipoxygenase. Available at: https://www.bindingdb.org/. View Source
- [3] US6677372B2. N-(3-benzofuranyl)urea-derivatives. Patent issued 2004-01-13. Describes benzofuran urea derivatives as lipoxygenase inhibitors for inflammatory processes. View Source
- [4] PubChem Compound Summary. 1-[(4-Chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea. Computed molecular descriptors. National Center for Biotechnology Information. View Source
